molecular formula C12H17N5O2 B2831884 9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 1203200-78-5

9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2831884
CAS RN: 1203200-78-5
M. Wt: 263.301
InChI Key: SLPYZMKESJIBMO-UHFFFAOYSA-N
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Description

9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as purmorphamine and has been found to have interesting properties that make it a useful tool in various biological studies.

Scientific Research Applications

Adenosine Receptor Affinity and Binding Modes

  • A study on the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines, including derivatives of the compound , at human and rat adenosine receptors (ARs) revealed that these compounds show selective antagonistic activity, particularly against the A1 AR subtype. Detailed docking experiments provided insights into the expected binding modes of these compounds at ARs, highlighting small but significant structural variations that may underlie differences in binding affinities at specific subtypes and between species (Szymańska et al., 2016).

Crystal Structure Analysis

  • The crystal structure of a purine-pyrimidine hydrogen-bonded complex involving similar compounds was analyzed, showing planar complexes joined by two hydrogen bonds, resembling the Watson-Crick pairing found in DNA. This study provides a foundational understanding of the interactions between purine and pyrimidine bases, with implications for biological systems and drug design (Sobell, 1966).

Neurodegenerative Disease Treatment Potential

  • Research into 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones explored their interactions with adenosine receptors and monoamine oxidases, suggesting potential as multi-target drugs for treating neurodegenerative diseases like Parkinson's and Alzheimer's. The introduction of various substituents led to the discovery of compounds with potent MAO-B inhibitory activity and dual adenosine receptor antagonism, highlighting the therapeutic potential of these derivatives (Koch et al., 2013).

properties

IUPAC Name

9-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-4-16-5-7(2)6-17-8-9(13-11(16)17)15(3)12(19)14-10(8)18/h7H,4-6H2,1-3H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPYZMKESJIBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CN2C1=NC3=C2C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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